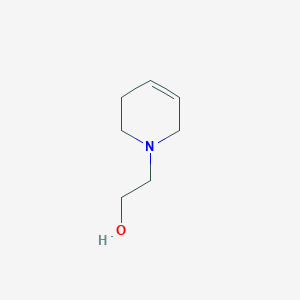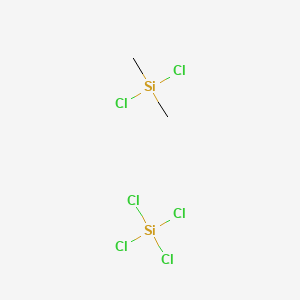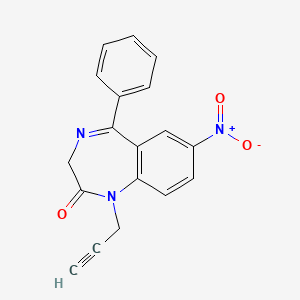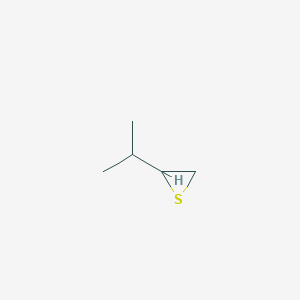
Testosterone-7-3H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Testosterone-7-3H: is a radiolabeled form of testosterone, a steroid hormone that plays a crucial role in the development and maintenance of male secondary sexual characteristics. The “7-3H” designation indicates that the compound has been labeled with tritium (3H) at the 7th position, making it useful for tracing and studying the hormone’s metabolic pathways and interactions in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor followed by chemical transformation to testosterone .
Industrial Production Methods: Industrial production of Testosterone-7-3H involves the use of advanced radiolabeling techniques to ensure high purity and specific activity. The process often requires specialized equipment and facilities to handle radioactive materials safely. The final product is purified using chromatographic techniques to remove any unreacted tritium and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Testosterone-7-3H undergoes several types of chemical reactions, including:
Oxidation: Conversion to androstenedione.
Reduction: Formation of dihydrotestosterone.
Substitution: Introduction of various functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs reagents like halogens or organometallic compounds under controlled conditions.
Major Products:
Oxidation: Androstenedione.
Reduction: Dihydrotestosterone.
Substitution: Various functionalized testosterone derivatives.
Wissenschaftliche Forschungsanwendungen
Testosterone-7-3H has a wide range of applications in scientific research:
Chemistry: Used to study the metabolic pathways and chemical transformations of testosterone.
Biology: Helps in understanding the hormone’s role in cellular processes and its interaction with receptors.
Medicine: Aids in the development of new therapeutic agents targeting testosterone pathways.
Industry: Utilized in the production of radiolabeled compounds for research and diagnostic purposes
Wirkmechanismus
Testosterone-7-3H exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male secondary sexual characteristics. The radiolabeling with tritium allows researchers to trace the hormone’s distribution and interaction within the body, providing insights into its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Propionate
Comparison: Testosterone-7-3H is unique due to its radiolabeling with tritium, which makes it particularly useful for tracing and studying metabolic pathways. Unlike other testosterone derivatives, which are primarily used for therapeutic purposes, this compound is mainly employed in research settings to gain a deeper understanding of testosterone’s biological functions and interactions .
Eigenschaften
CAS-Nummer |
52844-06-1 |
|---|---|
Molekularformel |
C19H28O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-7-tritio-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i4T/t4?,14-,15-,16-,17-,18-,19- |
InChI-Schlüssel |
MUMGGOZAMZWBJJ-HXDUMTRNSA-N |
Isomerische SMILES |
[3H]C1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)



![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)

![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)

